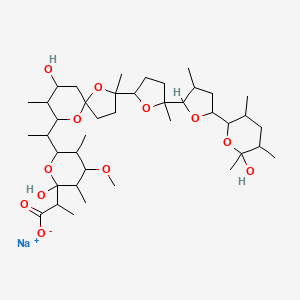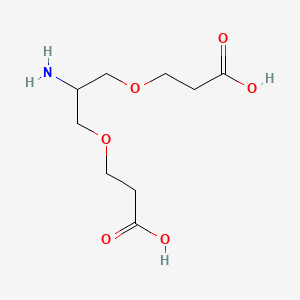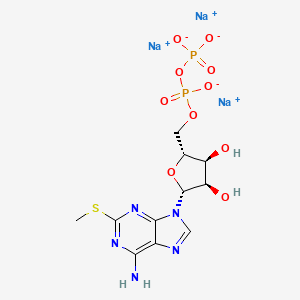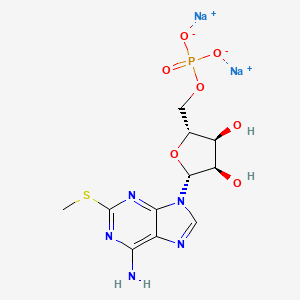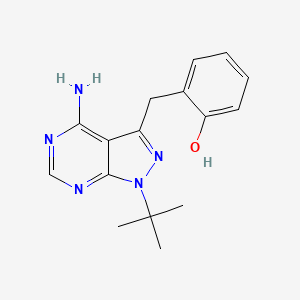
7-DG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Desacetoxy-6,7-dehydrogedunin (7-DG) is a selective inhibitor of protein kinase R (PKR)It is known for its ability to protect macrophages from lethal toxin-induced pyroptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Desacetoxy-6,7-dehydrogedunin typically involves multiple steps, starting from gedunin, a natural product isolated from the neem tree. The key steps include deacetylation and dehydrogenation reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods
Industrial production of 7-Desacetoxy-6,7-dehydrogedunin may involve large-scale extraction of gedunin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Desacetoxy-6,7-dehydrogedunin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions can result in various functionalized derivatives of 7-Desacetoxy-6,7-dehydrogedunin .
Aplicaciones Científicas De Investigación
7-Desacetoxy-6,7-dehydrogedunin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes, particularly in protecting cells from toxin-induced damage.
Medicine: Explored for its potential therapeutic applications, including its ability to inhibit PKR and protect against cell death.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
The mechanism of action of 7-Desacetoxy-6,7-dehydrogedunin involves its inhibition of protein kinase R (PKR). PKR is a key regulator of cellular stress responses, and its inhibition by 7-Desacetoxy-6,7-dehydrogedunin prevents the activation of downstream signaling pathways that lead to cell death. This compound binds to the active site of PKR, blocking its activity and thereby protecting cells from stress-induced apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Desacetoxy-6,7-dehydrogedunin include other PKR inhibitors such as:
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and has been studied for its potential anticancer properties.
MTH1-binding nucleotide analogs: Compounds that inhibit the activity of MTH1, an enzyme involved in nucleotide metabolism
Uniqueness
What sets 7-Desacetoxy-6,7-dehydrogedunin apart from these similar compounds is its specific ability to protect macrophages from lethal toxin-induced pyroptosis. This unique property makes it a valuable tool in studying cellular stress responses and developing new therapeutic strategies .
Propiedades
Número CAS |
26927-01-5 |
|---|---|
Fórmula molecular |
C26H30O5 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(1R,2S,4S,7S,8S,11R,12R,17R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1 |
Clave InChI |
ZXHLDNILIVGKPC-WOERNGHISA-N |
SMILES |
CC1(C)C(C=C[C@@]2(C)[C@H]1C=C[C@]3(C)[C@@H]2CC[C@]4(C)[C@]3(O5)[C@H]5C(O[C@H]4C6=COC=C6)=O)=O |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C=C[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
SMILES canónico |
CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7DG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





